Flavamine

概要

説明

フラバミンは、分子式 C21H23NO2 を持つ化学化合物です。 それは、トリカブト属植物の根から単離されたジテルペノイドアルカロイドです

準備方法

合成経路と反応条件

フラバミンは、さまざまな化学反応によって合成することができます。 一般的な方法の1つは、カルコン様化合物をフラバノンに変換する酵素であるカルコンイソメラーゼを使用することです . 別の方法は、(2S)-フラバン-4-オールとNADP+を(2S)-フラバノン、NADPH、およびH+に変換するフラバノン4-レダクターゼを使用することです .

工業的製造方法

フラバミンの工業的製造は、通常、トリカブト属植物の根などの天然源から化合物を抽出することによって行われます . 抽出プロセスには、純粋なフラバミンを得るための溶媒抽出、精製、結晶化などのいくつかの手順が含まれます。

化学反応の分析

反応の種類

フラバミンは、次のものを含むさまざまな化学反応を起こします。

酸化: フラバミンは、使用される酸化剤に応じて、さまざまな生成物に酸化される可能性があります。

還元: フラバミンの還元は、さまざまな還元誘導体の生成につながる可能性があります。

置換: フラバミンは、1つ以上の原子が他の原子または基に置換される置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、ハロゲンとアルキル化剤があります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、フラバミンの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は化合物のさまざまな還元形態を生成する可能性があります。

科学的研究アプリケーション

フラバミンは、次のものを含む幅広い科学的研究アプリケーションを持っています。

化学: フラバミンは、さまざまな化学化合物の合成のための出発物質として使用されます。

生物学: フラバミンは、抗菌性や抗癌性などの潜在的な生物活性について研究されています.

科学的研究の応用

Biomedical Applications

-

Antioxidant Activity

- Flavamine exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing cellular damage linked to various diseases.

-

Anti-inflammatory Effects

- Research indicates that flavonoids, including this compound, can inhibit pro-inflammatory pathways. They modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

-

Neuroprotective Properties

- This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Studies have reported its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

-

Anticancer Potential

- This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth by affecting various signaling pathways.

-

Cardiovascular Health

- The compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure through vasodilation effects.

Table 1: Biological Activities of this compound

Case Studies

- Neuroprotection Against Alzheimer's Disease

- Anticancer Efficacy

- Cardiovascular Benefits

作用機序

フラバミンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。 フラバミンは、特定の受容体や酵素に結合し、その活性を調節することによって効果を発揮します。 たとえば、フラバミンは炎症経路に関与する特定の酵素を阻害することが示されており、それによって炎症を軽減します . さらに、フラバミンの抗酸化作用は、フリーラジカルを消去し、細胞を酸化損傷から保護する能力によるものです .

類似の化合物との比較

フラバミンは、その特定の構造と生物活性により、他の類似の化合物と比較してユニークです。 類似の化合物には次のようなものがあります。

フラバジン: トリカブト属植物から単離された別のジテルペノイドアルカロイド.

ナペリン: 類似の構造的特徴を持つ関連化合物.

ルシドゥスクリン: 比較可能な特性を持つ別のジテルペノイドアルカロイド.

フラバミンは、その独特の化学構造と、それが示す特定の生物活性により、さまざまな科学的研究アプリケーションにとって貴重な化合物となっています。

類似化合物との比較

Flavamine is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

Flavadine: Another diterpenoid alkaloid isolated from Aconitum flavum.

Napelline: A related compound with similar structural features.

Lucidusculine: Another diterpenoid alkaloid with comparable properties.

This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits, making it a valuable compound for various scientific research applications.

生物活性

Flavamine, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally characterized by a flavan nucleus, which is common in many flavonoids. Flavonoids are known for their health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities. The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound scavenges free radicals and inhibits oxidative stress by enhancing the body's antioxidant defenses. This includes the upregulation of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase (COX) .

- Anticancer Properties : this compound induces apoptosis in cancer cells and inhibits tumor growth by interfering with cell cycle progression and modulating signaling pathways associated with cancer proliferation .

Biological Activities

This compound has been studied for various biological activities:

Case Studies

- Antioxidant Activity in Diabetic Rats : A study demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, leading to improved glucose metabolism and reduced complications associated with diabetes .

- Anti-inflammatory Effects in Human Cells : Research indicated that treatment with this compound reduced the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated human macrophages, showcasing its potential as an anti-inflammatory agent .

- Anticancer Activity Against Breast Cancer : In vitro studies showed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and blocking cell cycle progression at the G2/M phase .

Pharmacological Targets

This compound interacts with several pharmacological targets:

- NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory effects.

- MAPK Pathway : Modulation of p38 MAPK and JNK pathways is crucial for its anticancer activity.

- Caspases : Activation of caspases leads to apoptosis in cancer cells.

特性

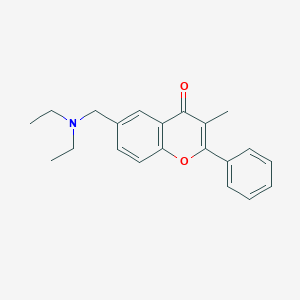

IUPAC Name |

6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVZNDLLRXZPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166146 | |

| Record name | Flavamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15686-60-9 | |

| Record name | Flavamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。